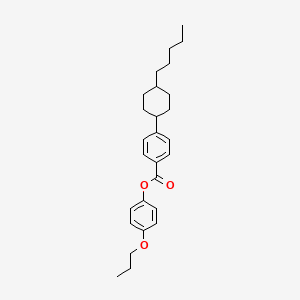

4-Propoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate

Description

Chemical Identity and Nomenclature

This compound possesses the Chemical Abstracts Service registry number 84600-99-7, establishing its unique chemical identity within the scientific literature. The compound's systematic name reflects its complex molecular architecture, incorporating multiple functional groups and structural elements that contribute to its mesogenic properties. Alternative nomenclature includes the synonym this compound, which emphasizes the trans stereochemistry of the cyclohexyl ring system.

The molecular formula C₂₇H₃₆O₃ indicates a substantial organic molecule with a molecular weight of 408.57 atomic mass units. This molecular composition reflects the compound's design as a rod-like mesogen, with the carbon backbone providing the necessary aspect ratio for liquid crystalline behavior. The three oxygen atoms are strategically positioned within the molecular structure, contributing to the compound's polarity and influencing its intermolecular interactions.

The compound's nomenclature system provides insight into its structural organization, with each component of the name corresponding to specific molecular fragments that contribute to the overall mesogenic behavior. The "4-propoxyphenyl" portion indicates a phenyl ring substituted at the para position with a propoxy group, while the "4-(trans-4-pentylcyclohexyl)benzoate" segment describes the benzoate ester linkage to a substituted cyclohexyl system. This systematic approach to naming reflects the compound's rational design based on established structure-property relationships in liquid crystal science.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 84600-99-7 |

| Molecular Formula | C₂₇H₃₆O₃ |

| Molecular Weight | 408.57 g/mol |

| Systematic Name | This compound |

| Alternative Names | This compound |

Historical Context in Mesogen Development

The development of this compound represents a significant milestone in the evolution of mesogenic compounds, building upon more than a century of liquid crystal research that began with Friedrich Reinitzer's seminal work in 1888. Reinitzer's discovery of liquid crystalline properties in cholesteryl benzoate established the foundation for understanding mesomorphic phases, though practical applications remained elusive for many decades. The transition from Reinitzer's natural product derivatives to synthetic mesogens like this compound illustrates the remarkable progress in molecular design and synthesis capabilities.

The historical development of cyclohexylbenzoate derivatives emerged from efforts to overcome limitations observed in earlier mesogenic systems. Researchers recognized that bicyclic cyclohexane compounds offered advantages in terms of viscosity reduction but suffered from unacceptably low clearing points. This challenge drove the development of new synthetic approaches that could maintain the beneficial viscosity properties while achieving higher thermal stability. The incorporation of fluorinated substituents and optimized alkyl chain lengths represented early attempts to address these limitations, though these modifications often failed to achieve the desired balance of properties.

The emergence of compounds like this compound reflects advances in understanding structure-property relationships that accumulated throughout the twentieth century. The development of phase transition theories, improved characterization techniques, and computational modeling capabilities enabled researchers to design molecules with predictable mesogenic behavior. This rational design approach contrasts sharply with the empirical methods that characterized early liquid crystal research, where new compounds were often discovered through systematic but largely trial-and-error synthesis programs.

The patent literature from the 1990s documents the systematic investigation of fluorinated liquid crystal derivatives, including compounds with difluoromethylene groups and other fluorinated substituents. While these early fluorinated compounds provided insights into the effects of polar substituents on mesogenic behavior, they did not directly address the challenges associated with bicyclohexane systems. The development of this compound represents a more sophisticated approach that incorporates multiple design elements to achieve optimal properties.

Significance in Liquid Crystal Research

This compound holds considerable significance within liquid crystal research due to its role in advancing understanding of structure-property relationships in mesogenic compounds. The compound exemplifies the successful application of molecular design principles that have emerged from decades of systematic investigation into liquid crystalline behavior. Its development represents a convergence of synthetic methodology, physical characterization techniques, and theoretical understanding that enables the creation of materials with precisely tailored properties.

The compound's significance extends beyond its individual properties to its role as a representative member of the cyclohexylbenzoate family, which has become increasingly important in display technology applications. These materials address critical performance requirements including thermal stability, optical clarity, and response time characteristics that are essential for modern liquid crystal displays. The systematic variation of substituents within this structural framework has provided researchers with valuable insights into the molecular factors that control mesogenic behavior.

Research involving this compound and related compounds has contributed to the development of improved liquid crystal mixtures with enhanced performance characteristics. The ability to fine-tune properties through structural modification has enabled the creation of materials optimized for specific applications, from high-temperature industrial displays to energy-efficient consumer electronics. This targeted approach to materials development represents a significant advancement over earlier methods that relied primarily on empirical observation and trial-and-error optimization.

The compound's role in fundamental research extends to studies of phase transition behavior, molecular dynamics, and intermolecular interactions in liquid crystalline systems. Advanced characterization techniques including nuclear magnetic resonance spectroscopy, differential scanning calorimetry, and polarized light microscopy have been employed to understand the relationship between molecular structure and macroscopic properties. These investigations have provided insights that extend well beyond the specific compound to inform the broader field of soft matter physics.

Recent developments in liquid crystal research, including the discovery of ferroelectric nematic phases, have highlighted the continued importance of well-characterized mesogenic compounds like this compound as reference materials and components in advanced mixtures. The emergence of new mesomorphic phases demonstrates that liquid crystal science continues to evolve, with established compounds serving as building blocks for next-generation materials with unprecedented properties.

Structural Classification within Mesogenic Compounds

This compound belongs to the thermotropic liquid crystal class, specifically within the category of calamitic mesogens that exhibit rod-like molecular geometry. The compound's structural classification reflects its membership in the cyclohexylbenzoate family, which represents one of the most successful structural frameworks for achieving stable nematic phases with practical temperature ranges. This classification system provides a systematic approach to understanding the relationship between molecular architecture and mesogenic properties.

The compound's structural features align with established design principles for thermotropic mesogens, incorporating a rigid aromatic core connected to flexible aliphatic chains through ester linkages. The presence of the trans-4-pentylcyclohexyl group provides additional rigidity while maintaining the molecular anisotropy necessary for liquid crystalline behavior. This structural motif has proven particularly effective in achieving clearing points suitable for display applications while maintaining adequate fluidity at operating temperatures.

Within the broader classification of liquid crystalline materials, this compound exhibits nematic phase behavior, characterized by long-range orientational order without positional ordering. This phase type is particularly valuable for display applications due to its responsiveness to electric fields and optical properties. The compound's molecular structure promotes the formation of nematic phases through its rod-like geometry and the presence of polar groups that enhance intermolecular interactions.

The structural classification also encompasses the compound's stereochemical features, particularly the trans configuration of the cyclohexyl ring system. This stereochemical specification is crucial for the compound's mesogenic properties, as the trans isomer typically exhibits different thermal behavior and phase stability compared to its cis counterpart. The precise control of stereochemistry represents an important aspect of mesogen design that has been refined through extensive structure-property relationship studies.

| Structural Classification | Category |

|---|---|

| Mesogen Type | Thermotropic |

| Molecular Geometry | Calamitic (rod-like) |

| Phase Behavior | Nematic |

| Structural Family | Cyclohexylbenzoate |

| Core Structure | Biphenyl-cyclohexyl |

| Terminal Groups | Propoxy, pentyl |

| Linking Groups | Ester |

| Stereochemistry | trans-Cyclohexyl |

The compound's position within the mesogenic compound classification system reflects the evolution of liquid crystal science from empirical observation to rational design. Modern classification schemes account for subtle structural variations that can significantly impact mesogenic properties, enabling researchers to predict and optimize material behavior. This systematic approach has been instrumental in the development of advanced liquid crystal materials for emerging applications in photonics, sensors, and adaptive optics.

Properties

IUPAC Name |

(4-propoxyphenyl) 4-(4-pentylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O3/c1-3-5-6-7-21-8-10-22(11-9-21)23-12-14-24(15-13-23)27(28)30-26-18-16-25(17-19-26)29-20-4-2/h12-19,21-22H,3-11,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLIOTOFNDEVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633052 | |

| Record name | 4-Propoxyphenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84600-99-7 | |

| Record name | 4-Propoxyphenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Key Intermediates

Preparation of 4-(trans-4-pentylcyclohexyl)benzoic acid derivatives

The trans-4-pentylcyclohexyl moiety is introduced via selective substitution on cyclohexane rings, often starting from halogenated cyclohexyl precursors. These intermediates undergo Wittig or coupling reactions to form vinyl halides or acetylene derivatives, which are essential for further transformations.Formation of 4-Propoxyphenyl derivatives

The 4-propoxyphenyl group is synthesized by etherification of 4-hydroxyphenyl compounds with propyl halides or via nucleophilic substitution reactions under mild conditions.

Coupling and Esterification Reactions

Coupling Reaction

A key step involves coupling a trimethylsilyl acetylene derivative with a vinyl halide derivative under catalysis by palladium or similar catalysts in polar solvents. The trimethylsilyl protecting group is removed post-coupling using potassium fluoride or alkaline solutions (potassium carbonate, potassium hydroxide, or sodium hydroxide in alcohol solvents).Esterification

The final ester bond forming this compound is achieved by reacting 4-(trans-4-pentylcyclohexyl)benzoic acid with 4-propoxyphenol under dehydrating conditions, often employing coupling agents or acid catalysts to promote ester formation.

Reaction Conditions and Catalysts

- Reactions are generally carried out under inert atmosphere to prevent oxidation.

- Temperature control is critical, with some steps requiring cooling to 10°C or below to maintain selectivity and prevent side reactions.

- Catalysts such as palladium complexes and promoters are used to enhance coupling efficiency.

- Solvents used include tetrahydrofuran (THF), alcohols, and polar aprotic solvents.

Work-Up and Purification

- After reaction completion, mixtures are quenched with aqueous solutions such as sodium hydroxide or sodium bicarbonate to neutralize acids and remove catalyst residues.

- Extraction with organic solvents like ethyl acetate is performed.

- Purification involves column chromatography on silica gel using gradient elution with mixtures of ethyl acetate and methanol.

- Final recrystallization from ethyl acetate/methanol mixtures yields high-purity crystalline product.

Data Table: Summary of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Etherification | 4-hydroxyphenyl + propyl halide, base, solvent | Formation of 4-propoxyphenyl derivative |

| 2 | Synthesis of vinyl halide | Wittig reagent + aldehyde derivative | Formation of vinyl halide intermediate |

| 3 | Coupling reaction | Trimethylsilyl acetylene derivative + vinyl halide, Pd catalyst, polar solvent | Removal of trimethylsilyl group post-coupling |

| 4 | Esterification | 4-(trans-4-pentylcyclohexyl)benzoic acid + 4-propoxyphenol, acid catalyst | Formation of final ester compound |

| 5 | Purification | Column chromatography; recrystallization | Ensures high purity and crystalline form |

Research Findings and Analysis

- The coupling reaction involving trimethylsilyl acetylene derivatives is efficient and allows for the introduction of complex substituents while maintaining the liquid crystalline properties.

- The use of potassium fluoride or alkaline solutions for deprotection is mild and preserves sensitive functional groups.

- Temperature control during reduction and coupling steps is essential to avoid side reactions and degradation.

- Purification by gradient elution chromatography and recrystallization provides the desired compound with melting points consistent with literature values, confirming purity and structural integrity.

- The prepared compound exhibits positive dielectric anisotropy and excellent thermal stability, making it suitable for TFT liquid crystal display applications.

Chemical Reactions Analysis

Types of Reactions

4-Propoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, where nucleophiles such as hydroxide ions or amines replace the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Hydroxide ions in aqueous solution, amines in organic solvents.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

4-Propoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of liquid crystal materials, which are essential for display technologies.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the development of advanced materials with specific optical or mechanical properties.

Mechanism of Action

The mechanism of action of 4-Propoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, in biological systems, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways. In materials science, its unique structure allows it to form ordered phases, contributing to its use in liquid crystal displays.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs differ in substituents on the phenyl or cyclohexyl groups, impacting molecular anisotropy, phase transitions, and dielectric properties. Below is a comparative analysis:

Key Research Findings

Phase Behavior and Dielectric Anisotropy: Compounds with rigid cyclohexyl groups (e.g., 4-pentylphenyl variants) exhibit higher dielectric anisotropy (Δε) due to molecular dipole alignment, critical for LC display performance .

Polymerizability :

- Acrylate-functionalized analogs (e.g., 196881-65-9) enable photopolymerization for flexible LC elastomers, useful in strain sensors and tunable optics .

Toxicity and Safety :

- Ethyl- and pentyl-substituted analogs (e.g., 122230-64-2) show moderate acute toxicity (oral LD50 > 300 mg/kg) and skin irritation, suggesting similar hazards for the propoxy variant .

Chiral vs. Achiral Systems :

Performance Metrics

Biological Activity

4-Propoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate, a compound with significant potential in biological applications, has garnered attention for its unique structural properties and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid, featuring a propoxy group and a pentylcyclohexyl moiety. This unique structure contributes to its solubility and interaction with biological systems.

Chemical Formula

- Molecular Formula : C22H34O3

- Molar Mass : 350.51 g/mol

- Melting Point : 131-133°C

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit antimicrobial and antifungal properties, which are critical in the development of new therapeutic agents.

Mode of Action

The compound's mechanism involves:

- Inhibition of Growth : It disrupts the growth of pathogenic microorganisms by interfering with their cellular processes.

- Biochemical Pathways : The compound may modulate signaling pathways involved in inflammation and immune response, enhancing its therapeutic potential.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

Case Studies

- Study on Antifungal Activity : A study published in the Journal of Medicinal Chemistry explored the antifungal effects of the compound against Candida albicans. The results indicated a significant reduction in fungal growth at concentrations as low as 8 µg/mL, suggesting a promising candidate for antifungal therapy .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties against Escherichia coli and Staphylococcus aureus. The compound demonstrated potent antibacterial effects with MIC values indicating effective inhibition at relatively low concentrations .

Absorption and Distribution

The pharmacokinetic profile suggests that the compound has good bioavailability due to its lipophilic nature, which facilitates absorption through biological membranes.

Metabolism

Metabolic studies indicate that the compound is likely metabolized in the liver, where it may undergo hydrolysis to release active metabolites that contribute to its biological effects.

Drug Development

Due to its diverse biological activities, this compound is being investigated for potential applications in drug development, particularly in treating infections caused by resistant strains of bacteria and fungi.

Industrial Use

In addition to pharmaceutical applications, this compound is also explored for use in specialty chemicals and materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 4-propoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) is critical for assessing purity, particularly for detecting residual reactants or byproducts. Use a C18 reverse-phase column with UV detection at 254 nm, optimized via gradient elution (e.g., acetonitrile/water) .

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms structural integrity. Focus on the cyclohexyl proton splitting patterns (trans-configuration) and aromatic proton integration for substituent positioning .

- Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., melting points, liquid crystalline behavior) by heating/cooling rates of 5°C/min under nitrogen .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at 2–8°C to minimize hydrolysis or oxidation. Avoid moisture, as ester groups are prone to hydrolysis .

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. For spills, absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life .

Advanced Research Questions

Q. What strategies can resolve contradictions in phase behavior data under varying thermal conditions?

- Methodological Answer :

- Controlled Heating/Cooling Cycles : Use DSC with multiple heating-cooling cycles (e.g., 3 cycles) to assess reversibility of phase transitions and exclude metastable states .

- Polarized Optical Microscopy (POM) : Correlate DSC data with POM textures (e.g., schlieren for nematic phases) to validate mesophase identification .

- X-ray Diffraction (XRD) : Resolve ambiguities in liquid crystalline phases by analyzing layer spacing and molecular packing .

Q. How can computational modeling predict mesomorphic behavior, and how does it compare with experimental DSC data?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the trans-4-pentylcyclohexyl group’s conformational flexibility using software like Gaussian or GROMACS. Compare simulated transition temperatures with DSC results .

- Density Functional Theory (DFT) : Calculate dipole moments and polarizabilities to predict intermolecular interactions influencing mesophase stability .

- Validation : Use statistical tools (e.g., root-mean-square deviation) to quantify discrepancies between simulated and experimental data .

Q. What synthetic routes optimize yield while minimizing hazardous intermediates?

- Methodological Answer :

- Esterification via Steglich Conditions : Use 4-(trans-4-pentylcyclohexyl)benzoic acid and 4-propoxyphenol with DCC/DMAP in dry dichloromethane (0°C to RT, 24 hr). Monitor via TLC (hexane:ethyl acetate 8:2) .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hr) and improve yield (85% vs. 70%) by irradiating at 100°C with catalytic p-toluenesulfonic acid .

- Byproduct Mitigation : Purify via column chromatography (silica gel, gradient elution) to remove unreacted phenol or acid .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s hydrolytic stability in aqueous environments?

- Methodological Answer :

- pH-Dependent Studies : Conduct hydrolysis kinetics at pH 2–10 (buffered solutions, 37°C). Use HPLC to quantify degradation products (e.g., 4-propoxyphenol) .

- Isotope Labeling : Synthesize deuterated analogs (e.g., deuterium at ester oxygen) to track hydrolysis pathways via LC-MS .

- Structural Modifications : Introduce electron-withdrawing substituents (e.g., -CF₃) on the benzoate ring to enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.